Cas no 175205-41-1 (5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole)
175205-41-1 structure
Product Name:5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole
CAS-nummer:175205-41-1
MF:C7H11ClN2O
MW:174.628040552139
MDL:MFCD00068196
CID:133905
PubChem ID:2796738
Update Time:2025-10-28
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole
- 1,2,4-Oxadiazole,3-(chloromethyl)-5-(1,1-dimethylethyl)-
- 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE
- BUTTPARK 97\04-43
- 1,2,4-Oxadiazole,3-(chloromethyl)-5-(1,1-dimethylethyl)-(9CI)
- 3-(chloromethyl)-5-t-butyl-1,2,4-oxadiazole
- F20519
- FT-0619733
- 1,2,4-OXADIAZOLE, 3-(CHLOROMETHYL)-5-(1,1-DIMETHYLETHYL)-
- MFCD00068196
- SCHEMBL478959
- 175205-41-1
- AB02779
- AKOS001425614
- 3-chloromethyl-5-tert-butyl-1,2,4-oxadiazole
- DTXSID30383853
- MS-21982
- AIVSLDAXUIRICJ-UHFFFAOYSA-N
- EN300-28897
- BUTTPARK 97\\04-43
- 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole, 95+%
- 5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole
-
- MDL: MFCD00068196
- Inchi: 1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3
- InChI-sleutel: AIVSLDAXUIRICJ-UHFFFAOYSA-N
- LACHT: ClCC1=NOC(C(C)(C)C)=N1
Berekende eigenschappen
- Exacte massa: 174.05600
- Monoisotopische massa: 174.0559907g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 135
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 38.9Ų
Experimentele eigenschappen
- Dichtheid: 1.14
- Kookpunt: 95 °C
- Vlampunt: 98.5°C
- Brekindex: 1.472
- PSA: 38.92000
- LogboekP: 2.10590
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole Beveiligingsinformatie
- Gevaarverklaring: Corrosive
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26; S36/37/39
-
Identificatie van gevaarlijk materiaal:
- Veiligheidstermijn:S26-36/37/39
- Risicozinnen:R36/37/38
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039204-10g |
5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole |
175205-41-1 | 95% | 10g |
593.88 USD | 2021-06-15 | |
| Apollo Scientific | OR28995-250mg |
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole |
175205-41-1 | 250mg |
£38.00 | 2025-02-19 | ||
| Apollo Scientific | OR28995-1g |
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole |
175205-41-1 | 1g |
£68.00 | 2025-02-19 | ||
| TRC | T135680-100mg |
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole |
175205-41-1 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T135680-500mg |
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole |
175205-41-1 | 500mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T135680-1g |
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole |
175205-41-1 | 1g |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM370484-5g |
5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole |
175205-41-1 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Ambeed | A420720-1g |
5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole |
175205-41-1 | 95+% | 1g |
$84.0 | 2024-04-22 | |
| abcr | AB145351-250 mg |
5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole; 95% |
175205-41-1 | 250MG |
€37.50 | 2022-03-05 | ||
| abcr | AB145351-1 g |
5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole; 95% |
175205-41-1 | 1g |
€88.50 | 2022-03-05 |
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole Gerelateerde literatuur
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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